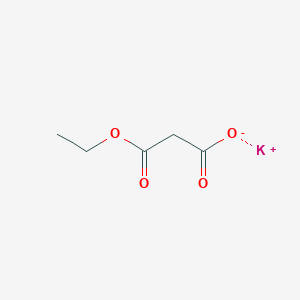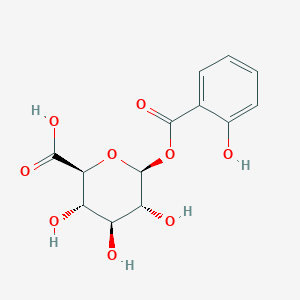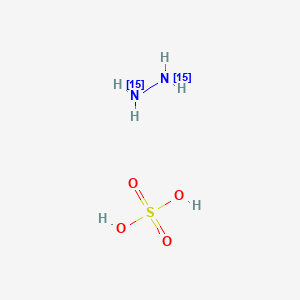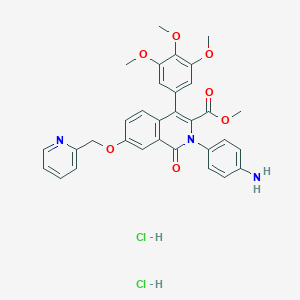![molecular formula C19H21NO3 B041727 N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine CAS No. 105746-38-1](/img/structure/B41727.png)
N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine, also known as fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Fenoprofen belongs to the propionic acid class of NSAIDs and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Mecanismo De Acción
Fenoprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, so by inhibiting their production, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine can reduce pain and inflammation. Fenoprofen is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Efectos Bioquímicos Y Fisiológicos
Fenoprofen has several biochemical and physiological effects. It can reduce pain and inflammation, as well as fever. It can also inhibit platelet aggregation, which can reduce the risk of blood clots. However, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine can also cause side effects such as gastrointestinal bleeding, renal toxicity, and liver toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenoprofen has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature on its properties and effects. However, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the mechanisms by which N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine inhibits cancer cell growth and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Additionally, further studies are needed to determine the safety and efficacy of N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine in different patient populations, such as children and elderly patients.
Métodos De Síntesis
Fenoprofen can be synthesized by several methods, including the reaction of 4-isobutylbenzoyl chloride with D-phenylalanine, or the reaction of 4-isobutylbenzoyl chloride with D-phenylalanine methyl ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are mediators of pain and inflammation. Fenoprofen has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid peptides, which are a hallmark of the disease.
Propiedades
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPHSKQRGJSKJX-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)










